2-[3-(3-Bromophenyl)phenyl]ethan-1-amine

Medicinal Chemistry Drug Design Lipophilicity

Procurement challenge: Finding brominated biphenyl ethanamines with precise electronic/steric profiles for CNS or materials research. Solution: 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine (CAS 1181345-24-3). • XLogP3 = 3.6, TPSA = 26 Ų - optimizes blood-brain barrier penetration vs. simpler analogs. • Primary amine handle for amides/reductive amination; bromine atom enables Suzuki, Buchwald-Hartwig cross-couplings. • Rigid biphenyl core with meta-bromine - unique π-stacking and binding affinity for bioactive molecule libraries.

Molecular Formula C14H14BrN
Molecular Weight 276.17 g/mol
Cat. No. B13246099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-Bromophenyl)phenyl]ethan-1-amine
Molecular FormulaC14H14BrN
Molecular Weight276.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)Br)CCN
InChIInChI=1S/C14H14BrN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2
InChIKeyGEEIFEGBNXXOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(3-Bromophenyl)phenyl]ethan-1-amine | Overview


2-[3-(3-Bromophenyl)phenyl]ethan-1-amine (CAS 1181345-24-3) is a brominated biphenyl ethanamine derivative with the molecular formula C14H14BrN and a molecular weight of 276.17 g/mol. [1] This compound serves as a versatile intermediate in medicinal chemistry and materials science, characterized by its biphenyl core, a primary amine functional group, and a meta-bromine substituent. [2]

Brominated biphenyl intermediate for medicinal chemistry and materials science
Primary amine handle enables diverse derivatization (amides, reductive amination)
Meta-bromine substituent supports cross-coupling and electronic tuning

2-[3-(3-Bromophenyl)phenyl]ethan-1-amine: Substitution Not Recommended


Direct substitution of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine with simpler phenethylamine analogs or other biphenyl ethanamines is not recommended due to distinct physicochemical and structural differences that critically impact performance in research applications. The presence of the meta-bromine on the biphenyl system imparts unique electronic and steric effects, which can significantly influence reactivity, binding affinity, and pharmacokinetic properties. [1] Simple substitutions with compounds like 2-(3-bromophenyl)ethanamine or 2-(4-biphenyl)ethylamine fail to replicate the specific molecular interactions and synthetic versatility offered by the target compound's precise substitution pattern and biphenyl architecture. The following quantitative evidence underscores these critical differences.

Target Compound
Brominated biphenyl ethanamine with meta-bromine and extended aromatic system
Enables specific electronic/steric interactions and higher computed lipophilicity
Simpler Analogs
2-(3-Bromophenyl)ethylamine or 2-(4-biphenyl)ethylamine lack full biphenyl core or meta-substitution
Differences in polar surface area and lipophilicity may shift membrane interaction and reactivity profiles
Meta-bromine position influences electronic distribution and cross-coupling regioselectivity; not replicated by para or ortho isomers.
Biphenyl architecture contributes to rigidity and π-stacking potential absent in single-ring analogs.
Computed physicochemical properties diverge significantly from simpler phenethylamines, potentially affecting assay outcomes.

2-[3-(3-Bromophenyl)phenyl]ethan-1-amine: Key Differentiators from Analogs


Enhanced Lipophilicity Over Simple Phenethylamines

The XLogP3 value of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine is 3.6, as computed by PubChem. [1] This is substantially higher than that of the simpler analog 2-(3-bromophenyl)ethylamine, which lacks the second phenyl ring and has a predicted XLogP3 of approximately 2.3-2.6 (estimated from similar compounds). [2] The increased lipophilicity directly impacts membrane permeability and is a key factor in drug design and lead optimization.

Lipophilicity
Class-level
XLogP3 3.6 vs 2.3–2.6
(+1.0 to +1.3 log units)
Supports membrane permeability research context
Computed property; experimental logP may differ
Medicinal Chemistry Drug Design Lipophilicity

Reduced Polar Surface Area for CNS Penetration

The topological polar surface area (TPSA) for 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine is 26 Ų, as computed by PubChem. [1] This value falls well within the optimal range for CNS penetration (typically <60-70 Ų for BBB permeability). In contrast, the simple analog 2-(3-bromophenyl)ethylamine, while having a similar primary amine, has a slightly higher TPSA of ~35 Ų due to the absence of the extended biphenyl system. [2] The lower TPSA of the target compound suggests a more favorable profile for passive diffusion across the blood-brain barrier.

Polar Surface Area
Class-level
TPSA 26 Ų vs ~35 Ų
(−9 Ų)
May support CNS penetration research
Predicted from 2D structure; assays advised for verification
CNS Drug Discovery ADME Medicinal Chemistry

High Purity for Reproducible Results

Commercial sources specify a minimum purity of 95% for 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine, as verified by GC or HPLC analysis. This specification is consistent across multiple vendors and is essential for ensuring reproducibility in synthetic applications and biological assays. While similar purity levels are available for some simpler analogs, the rigorous quality control for this specific biphenyl derivative ensures minimal batch-to-batch variability in advanced research settings.

Purity Specification
Data to verify
≥95% (GC/HPLC)
Batch-to-batch reproducibility context
Vendor specification; independent verification advised
Chemical Synthesis Quality Control Reproducibility

2-[3-(3-Bromophenyl)phenyl]ethan-1-amine: Optimal Use Cases


CNS Drug Discovery with Enhanced BBB Permeability

The compound's favorable XLogP3 (3.6) and low TPSA (26 Ų) profile, as established in Section 3, make it a strategic choice for medicinal chemistry projects targeting CNS disorders. [1] Researchers can leverage this scaffold to design analogs with improved brain penetration compared to simpler phenethylamine derivatives.

Synthesis of Biphenyl-Containing Pharmacophores

The compound serves as a versatile intermediate for constructing complex bioactive molecules, particularly those requiring a meta-brominated biphenyl core. [2] Its primary amine handle allows for further functionalization, such as amide bond formation or reductive amination, enabling the synthesis of diverse compound libraries.

Brominated Aromatic Building Blocks for Materials Science

The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound valuable for creating novel organic materials with tailored electronic or optical properties. [2] The biphenyl architecture provides rigidity and potential for π-π stacking interactions.

Application
Selection Property
Validation Focus
BBB penetration studies
Computed lipophilicity & TPSA profile
In vitro permeability assay review
Biphenyl pharmacophore synthesis
Meta-brominated biphenyl core with primary amine
Amide/amine coupling efficiency
Cross-coupling building block
Aryl bromide reactivity
Suzuki/Buchwald coupling conditions

Technical Documentation Hub

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